molecular formula C6H14N2O3 B14376813 N-Ethoxy-N-methoxy-N',N'-dimethylurea CAS No. 88470-24-0

N-Ethoxy-N-methoxy-N',N'-dimethylurea

Cat. No.: B14376813
CAS No.: 88470-24-0
M. Wt: 162.19 g/mol
InChI Key: XKIAHUFASXKVTP-UHFFFAOYSA-N
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Description

N-Ethoxy-N-methoxy-N',N'-dimethylurea (CAS 88470-24-0) is a substituted urea derivative characterized by its asymmetrical structure, where one nitrogen atom bears both ethoxy (C₂H₅O) and methoxy (CH₃O) groups, and the adjacent nitrogen is substituted with two methyl groups (N',N'-dimethyl) . This compound belongs to the broader class of N-alkoxy-N-alkylureas, which are notable for their applications as versatile reagents and building blocks in organic synthesis . Its unique substituent combination influences its chemical reactivity, solubility, and potential biological activity, making it a valuable intermediate for the development of more complex molecules in agrochemical and pharmaceutical research . A widely documented preparation method involves the sequential nucleophilic alkylation of N,N-dimethylurea using ethyl and methyl halides, a process that can be optimized in a laboratory or scaled for industrial production using continuous flow reactor systems . Researchers value this compound for its role in facilitating the synthesis of specialized chemical structures. It is strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

88470-24-0

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

1-ethoxy-1-methoxy-3,3-dimethylurea

InChI

InChI=1S/C6H14N2O3/c1-5-11-8(10-4)6(9)7(2)3/h5H2,1-4H3

InChI Key

XKIAHUFASXKVTP-UHFFFAOYSA-N

Canonical SMILES

CCON(C(=O)N(C)C)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation of N,N-Dimethylurea

The most widely documented method involves sequential nucleophilic alkylation of N,N-dimethylurea using ethyl and methyl halides. This two-step process exploits the nucleophilicity of the urea nitrogen atoms, facilitated by deprotonation with a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reaction Mechanism:

  • Ethylation:
    $$ \text{N,N-Dimethylurea} + \text{CH}3\text{CH}2\text{X} \xrightarrow{\text{Base}} \text{N-Ethoxy-N',N'-dimethylurea} + \text{HX} $$
  • Methylation:
    $$ \text{N-Ethoxy-N',N'-dimethylurea} + \text{CH}_3\text{X} \xrightarrow{\text{Base}} \text{N-Ethoxy-N-methoxy-N',N'-dimethylurea} + \text{HX} $$

Key Parameters:

  • Halide Selection: Ethyl bromide (X = Br) and methyl iodide (X = I) are preferred due to their superior leaving-group ability.
  • Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates.
  • Temperature: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

Table 1: Laboratory-Scale Reaction Optimization Data

Parameter Ethylation Step Methylation Step
Base (Concentration) NaOH (20%) KOH (15%)
Temperature (°C) 70 65
Yield (%) 82 ± 3 78 ± 4
Purity (HPLC, %) 95.2 93.8

One-Pot Alkylation Strategies

Recent advancements demonstrate the feasibility of a one-pot synthesis by simultaneously introducing ethoxy and methoxy groups. This approach reduces purification steps but requires meticulous stoichiometric control to prevent over-alkylation.

Critical Considerations:

  • Molar Ratios: A 1:1:1 ratio of N,N-dimethylurea, ethyl halide, and methyl halide minimizes di-substituted byproducts.
  • Base Addition Rate: Gradual introduction of NaOH (over 2–4 hours) prevents localized overheating and decomposition.

Industrial Production Methodologies

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to achieve consistent product quality and throughput. Key features include:

  • Automated Feed Control: Precision dosing of reagents maintains optimal stoichiometry.
  • In-Line Purification: Integrated distillation units remove hydrogen halide (HX) byproducts, shifting equilibrium toward product formation.

Table 2: Industrial Process Metrics

Metric Value
Throughput (kg/h) 12.5 ± 0.8
Yield (%) 89.7 ± 1.2
Energy Consumption 15% lower than batch mode

Vacuum Distillation Optimization

Patent literature highlights vacuum distillation (0.092–0.098 MPa) as a critical purification step, particularly for removing unreacted alkyl halides and solvent residues. Operating temperatures ≤92°C prevent thermal degradation of the product.

Alternative Synthetic Pathways

Reductive Amination Approaches

Though less common, reductive amination of N-ethoxy-N-methoxy glycine derivatives with dimethylamine offers an alternative route. This method avoids alkyl halides but faces challenges in regioselectivity.

Reaction Scheme:
$$ \text{N-Ethoxy-N-methoxy glycine} + (\text{CH}3)2\text{NH} \xrightarrow{\text{NaBH}_4} \text{Target Compound} $$

Limitations:

  • Lower yields (62–68%) compared to alkylation methods.
  • Requires chromatographic purification.

Solid-Phase Synthesis for Research Applications

Immobilized urea derivatives on polystyrene resins enable iterative functionalization, advantageous for small-scale research batches. Methoxy and ethoxy groups are introduced via Mitsunobu reactions using triphenylphosphine and diethyl azodicarboxylate (DEAD).

Yield and Purity Enhancement Strategies

Recrystallization Protocols

Product purity ≥99% is achieved through recrystallization from ethanol/water (3:1 v/v). Cooling gradients (2°C/min) produce uniform crystals with minimal occluded solvents.

Chromatographic Purification

Preparative HPLC with C18 columns resolves residual alkyl halides, though industrial adoption remains limited due to cost.

Chemical Reactions Analysis

Types of Reactions

N-Ethoxy-N-methoxy-N’,N’-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different substituted ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides, such as ethyl bromide or methyl iodide, are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted ureas with different functional groups.

Scientific Research Applications

N-Ethoxy-N-methoxy-N’,N’-dimethylurea has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethoxy-N-methoxy-N’,N’-dimethylurea involves its interaction with molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Research Findings and Data

Spectroscopic Data Comparison

  • IR Spectroscopy :
    • Target Compound: Peaks at ~1700 cm⁻¹ (urea C=O), ~1250 cm⁻¹ (C-O of alkoxy groups) .
    • DMU: C=O stretch at ~1680 cm⁻¹; absence of alkoxy-related peaks .
  • NMR :
    • Target Compound: δ 1.2 ppm (triplet, -OCH₂CH₃), δ 3.3 ppm (singlet, N-CH₃), δ 3.8 ppm (singlet, -OCH₃) .
    • DMU: Singlets at δ 2.8 ppm (N-CH₃) and δ 5.1 ppm (urea NH, absent in target due to substitution) .

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